3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde
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Overview
Description
3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde is a heterocyclic compound that features a bromine atom and an aldehyde group attached to a pyrrolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common approach includes the bromination of a pyrrolizine derivative followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid.
Reduction: 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-methanol.
Substitution: Various substituted pyrrolizine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds.
Material Science: It may be explored for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and aldehyde group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
6,7-Dihydro-5H-pyrrolizine-1-carbaldehyde: Lacks the halogen substituent.
3-Bromo-5H-pyrrolizine-1-carbaldehyde: Similar structure but without the dihydro component.
Properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-8-4-6(5-11)7-2-1-3-10(7)8/h4-5H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJORHQAHBIBEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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